1,1-环己二甲醇

概述

描述

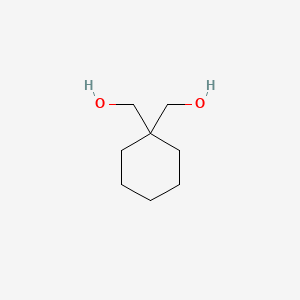

1,1-Cyclohexanedimethanol (CHDM) is a mixture of isomeric organic compounds with the formula C6H10(CH2OH)2 . It is a colorless low-melting solid used in the production of polyester resins . Commercial samples consist of a mixture of cis and trans isomers . It is a di-substituted derivative of cyclohexane and is classified as a diol, meaning that it has two OH functional groups .

Synthesis Analysis

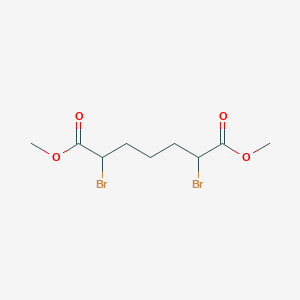

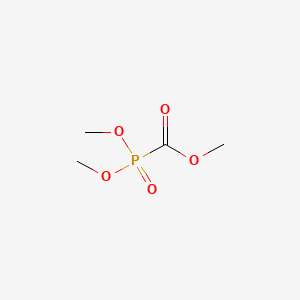

CHDM is produced by catalytic hydrogenation of dimethyl terephthalate (DMT) . The reaction is conducted in two steps beginning with the conversion of DMT to the diester dimethyl 1,4-cyclohexanedicarboxylate (DMCD) . In the second step, DMCD is further hydrogenated to CHDM . A copper chromite catalyst is usually used industrially .Molecular Structure Analysis

The molecular structure of 1,1-Cyclohexanedimethanol includes a cyclohexane ring with two methanol groups attached . The full conformational space of the single molecule was explored by MP2 calculations, showing that the optimized bi-equatorial conformers have similar stability and the bi-axial ones have much higher energies .Chemical Reactions Analysis

The primary chemical reaction involving 1,1-Cyclohexanedimethanol is its production from dimethyl terephthalate (DMT) through a two-step hydrogenation process . The cis/trans ratio of the CHDM is affected by the catalyst .Physical And Chemical Properties Analysis

1,1-Cyclohexanedimethanol has a molar mass of 144.21 g/mol . It appears as a white waxy solid with a density of 1.02 g/ml . Its melting point ranges from 41 to 61 °C, and it has a boiling point between 284 to 288 °C .科学研究应用

聚合物工业应用

- 1,1-环己二甲醇(CHDM)是聚合物工业中的一种有价值的单体,特别是因为它在将废弃的PET(聚对苯二甲酸乙二醇酯)产品转化为有用原材料方面的作用。侯丹峰等人(2016年)的研究表明,CHDM可以通过使用特定催化剂组合从废弃PET的乙二醇解产物双(2-羟乙基对苯二甲酸酯)(BHET)高效合成,该过程实现了高产率和转化率,表明其在可持续聚合物生产中的竞争力和潜力 (Hou Danfeng et al., 2016)。

分子结构和多形性研究

- M. T. Rosado等人(2014年)的研究探讨了1,4-环己二甲醇的分子结构和多形性,这是CHDM的一种变体。该研究提供了关于该化合物中双轴/双赤道平衡和分子间氢键网络性质的见解,这对于理解其在各种应用中的行为至关重要 (M. T. Rosado et al., 2014)。

紫外光固化涂料和胶粘剂

- CHDM已被用于合成液态环脂二丙烯酸酯单体,正如K. Baikerikar等人(2010年)所强调的那样。这些单体源自(顺,反)-1,3/1,4-环己二甲醇,对于生产具有增强硬度、耐刮擦性和耐化学性的紫外光固化涂料、油墨和胶粘剂至关重要。这种应用展示了CHDM在改善辐射固化产品性能方面的作用 (K. Baikerikar et al., 2010)。

色谱中的不可燃有机溶剂

- 根据A. Hunter等人(2008年)的研究,CHDM已被确认为色谱中有效的不可燃有机溶剂。这种应用在某些蛋白质的纯化过程中具有重要意义,展示了该溶剂在工业规模色谱中的高效性和安全性 (A. Hunter et al., 2008)。

可生物降解的光交联聚合物

- 在可生物降解材料领域,CHDM已被用于合成光交联聚合物,正如Sigita Kasetaite等人(2018年)所详细描述的那样。这些聚合物是由包括CHDM在内的结构不同的醇类制成,为这类材料的结构-性能关系以及其在生物降解性和环境可持续性方面的潜力提供了见解 (Sigita Kasetaite et al., 2018)。

增强聚酯性能

- CHDM已被用于改性聚对苯二甲酸乙二醇酯(PET)以改善其性能。H. Bang等人(2011年)的研究探讨了CHDM对PET性能的影响,表明其在增强结晶度和机械强度等特性方面的作用,从而拓宽了PET的应用范围 (H. Bang et al., 2011)。

安全和危害

未来方向

属性

IUPAC Name |

[1-(hydroxymethyl)cyclohexyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O2/c9-6-8(7-10)4-2-1-3-5-8/h9-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORLQHILJRHBSAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20949427 | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Cyclohexanedimethanol | |

CAS RN |

2658-60-8 | |

| Record name | 1,1-Cyclohexanedimethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70173 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Cyclohexane-1,1-diyl)dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20949427 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

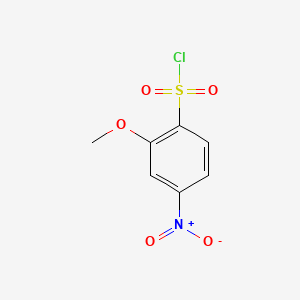

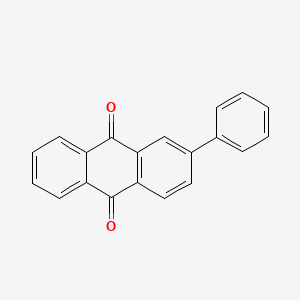

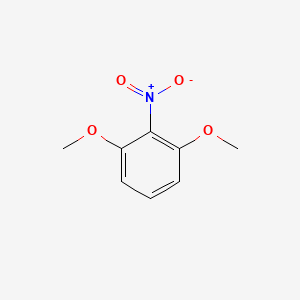

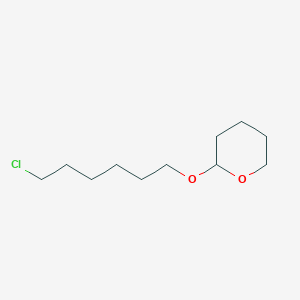

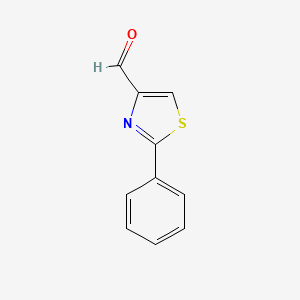

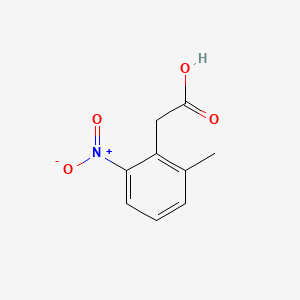

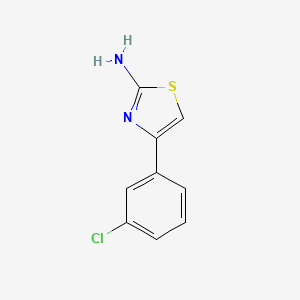

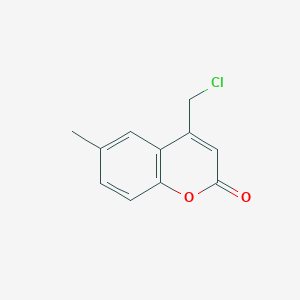

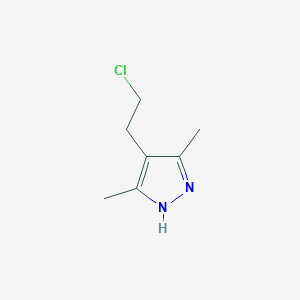

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

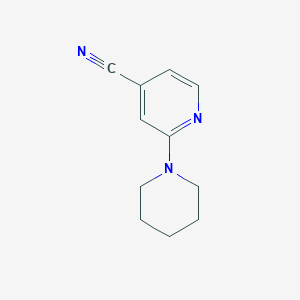

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。